molecular formula C4H3N5 B1259576 [1,2,4]Triazolo[1,5-a][1,3,5]triazine CAS No. 348-30-1

[1,2,4]Triazolo[1,5-a][1,3,5]triazine

Cat. No.: B1259576
CAS No.: 348-30-1
M. Wt: 121.1 g/mol
InChI Key: PAFFEGQVFMTHTO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-substituted 5-amino-1,2,4-triazole with N-cyanocarbonimidate, yielding the desired triazolo-triazine compound . Another approach includes the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles, where R can be various substituents such as phenyl or chlorine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine varies depending on its application:

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFEGQVFMTHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620293
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-30-1
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 2
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[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazine

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